molecular formula C12H17N3O2 B1351300 3,5-Dimethyl-1-(4-nitrophenyl)piperazine CAS No. 331652-58-5

3,5-Dimethyl-1-(4-nitrophenyl)piperazine

Cat. No. B1351300
M. Wt: 235.28 g/mol
InChI Key: UBLZWKCJZSDBGQ-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-1-(4-nitrophenyl)piperazine” is a chemical compound with the molecular formula C12H17N3O21. It has a molecular weight of 235.2812. This compound is used for research and development purposes3.



Synthesis Analysis

The synthesis of piperazine derivatives, such as “3,5-Dimethyl-1-(4-nitrophenyl)piperazine”, has been a subject of recent research4. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis4.



Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-1-(4-nitrophenyl)piperazine” consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring5. The structure also includes a nitrophenyl group attached to one of the nitrogen atoms5.



Chemical Reactions Analysis

The chemical reactions involving “3,5-Dimethyl-1-(4-nitrophenyl)piperazine” are not well-documented in the literature. However, piperazine derivatives are known to undergo a variety of reactions, including cyclization, ring opening, and intermolecular cycloaddition4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dimethyl-1-(4-nitrophenyl)piperazine” are not well-documented in the literature. However, it is known that piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether6.


Scientific Research Applications

Antibacterial and Biofilm Inhibition

3,5-Dimethyl-1-(4-nitrophenyl)piperazine derivatives have been explored for their potential antibacterial properties and efficacy in biofilm inhibition. A study synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, one of which, 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated substantial antibacterial efficacies against various bacterial strains including E. coli, S. aureus, and S. mutans. It also exhibited strong inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) strains. Moreover, this compound showed superior biofilm inhibition activities compared to the reference drug, Ciprofloxacin, and excellent inhibitory activities against the MurB enzyme, a crucial enzyme involved in the peptidoglycan synthesis of bacterial cell walls (Mekky & Sanad, 2020).

Polyamide Synthesis

Piperazine, a core structure in 3,5-Dimethyl-1-(4-nitrophenyl)piperazine, is instrumental in the synthesis of polyamides, which are high-performance polymers with wide-ranging applications. Research has shown the synthesis of polyamides containing uracil and adenine using piperazine. These polyamides possess molecular weights ranging from 1000 to 5000 and exhibit solubility in water, indicating their potential for various biomedical and industrial applications (Hattori & Kinoshita, 1979a).

Chemical Structure and Crystallography

The structural characteristics of compounds containing 3,5-Dimethyl-1-(4-nitrophenyl)piperazine moiety have been a subject of study. For example, the molecular structure of a compound with this moiety was characterized by intramolecular and intermolecular interactions, providing insights into its potential chemical behavior and applications (Wang et al., 2004).

Antiviral Activities

Derivatives of 3,5-Dimethyl-1-(4-nitrophenyl)piperazine have been investigated for their potential antiviral activities. In particular, analogs of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, demonstrating significant potency and paving the way for further preclinical and clinical evaluations (Romero et al., 1994).

Future Directions

The future directions for “3,5-Dimethyl-1-(4-nitrophenyl)piperazine” are not well-documented in the literature. However, given the wide range of biological and pharmaceutical activity of piperazine derivatives6, it is likely that further research and development will continue in this area.


properties

IUPAC Name

3,5-dimethyl-1-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-7-14(8-10(2)13-9)11-3-5-12(6-4-11)15(16)17/h3-6,9-10,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLZWKCJZSDBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385249
Record name 3,5-dimethyl-1-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-(4-nitrophenyl)piperazine

CAS RN

331652-58-5
Record name 3,5-dimethyl-1-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 1-fluoro-4-nitrobenzene (2.12 mL, 20 mmol) and potassium carbonate (3.5 g, 25 mmol) in DMSO (10 mL) was added 3,5-dimethyl-piperazine (2.5 g, 22 mmol). The mixture was stirred at 100° C. for 2 hours. After cooing down, the mixture was diluted with water (50 mL) and extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine, dried with sodium sulfate (Na2SO4), and concentrated in vacuo to afford a yellow solid. Recrystallization from EtOAc/hexanes gave 3.9 g of 3,5-dimethyl-1-(4-nitro-phenyl)-piperazine, which was reduced via hydrogenation to give the title compound (purple solid, 3 g). 1H NMR (400 MHz, CDCl3) δ (ppm): 6.80 (d, J=8.8 Hz, 2H), 6.64 (d, J=8.8 Hz, 2H), 3.40 (br, 2H), 3.32 (d, J=9.5 Hz, 2H), 3.05 (m, 2H), 2.19 (t, J=10.5 Hz, 2H), 1.12 (s, 3H), 1.10 (s, 3H).
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2.12 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HR Tsou, M Otteng, T Tran, MB Floyd Jr… - Journal of medicinal …, 2008 - ACS Publications
The cyclin-dependent kinases (CDKs), as complexes with their respective partners, the cyclins, are critical regulators of cell cycle progression. Because aberrant regulations of CDK4/…
Number of citations: 90 pubs.acs.org

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